

Application Notes: Uty HY Peptide (246-254)

ELISpot Assay for IFN- γ Secretion

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Uty HY Peptide (246-254)

Cat. No.: B12427817

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **Uty HY Peptide (246-254)** is a male-specific minor histocompatibility antigen derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY). This peptide is of significant interest in immunological research, particularly in studies related to hematopoietic stem cell transplantation, graft-versus-host disease, and vaccine development. The Enzyme-Linked Immunospot (ELISpot) assay is an exceptionally sensitive technique for the quantification of cytokine-secreting cells at a single-cell resolution. This application note provides a comprehensive protocol for the use of **Uty HY Peptide (246-254)** in stimulating murine splenocytes for the detection of interferon-gamma (IFN- γ) secreting cells, a key measure of T-cell activation.

Principle of the Assay

The IFN- γ ELISpot assay operates on the principle of a sandwich immunoassay. The process begins with the coating of a 96-well plate, which has a polyvinylidene difluoride (PVDF) membrane at the bottom of each well, with an anti-IFN- γ capture antibody. Following this, isolated splenocytes are introduced into the wells, along with the **Uty HY Peptide (246-254)** as the stimulating antigen. T-cells within the splenocyte population that specifically recognize this peptide will become activated and commence the secretion of IFN- γ . This secreted cytokine is then captured by the antibodies immobilized on the membrane in the immediate vicinity of the secreting cell.

After an appropriate incubation period, the cells are washed away, leaving the captured cytokine behind. A biotinylated anti-IFN- γ detection antibody is then added, which binds to the captured IFN- γ . Subsequently, a streptavidin-enzyme conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a substrate is added, which is converted by the enzyme into an insoluble colored precipitate. This results in the formation of a distinct spot at the location of each IFN- γ secreting cell. Each spot, therefore, represents a single cell that was actively secreting IFN- γ in response to the peptide stimulation.

Data Presentation

The following table provides a summary of representative quantitative data obtained from an IFN- γ ELISpot assay where mouse splenocytes were stimulated with **Uty HY Peptide (246-254)**. The results are presented as Spot Forming Units (SFU) per million splenocytes.

Treatment Group	Description	Representative SFU per 10^6 Splenocytes
Negative Control	Splenocytes cultured in media alone (unstimulated), serving as a baseline for non-specific IFN- γ secretion.	< 10
Uty HY Peptide (246-254)	Splenocytes stimulated with Uty HY Peptide (246-254) at a final concentration of 10 $\mu\text{g/mL}$ to elicit an antigen-specific T-cell response.	50 - 250
Positive Control	Splenocytes stimulated with a potent mitogen such as Phytohemagglutinin (PHA) at 5 $\mu\text{g/mL}$ or Concanavalin A (Con A) at 2 $\mu\text{g/mL}$ to induce a strong, non-specific IFN- γ response, confirming cell viability and assay functionality.	> 500

Note: The number of Spot Forming Units (SFU) in response to the Uty HY Peptide may vary based on factors such as the mouse strain, prior immunization or exposure, and specific experimental conditions. The data presented here are intended to provide an estimated range based on findings in previously primed animals.

Experimental Protocols

Materials and Reagents

- Mouse IFN- γ ELISpot kit (containing capture antibody, biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate)
- PVDF membrane 96-well ELISpot plates
- **Uty HY Peptide (246-254)** (lyophilized)
- Phytohemagglutinin (PHA) or Concanavalin A (Con A) for use as a positive control
- Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin)
- Sterile Phosphate Buffered Saline (PBS)
- 70% Ethanol
- ACK lysis buffer (for the lysis of red blood cells)
- An automated ELISpot reader or a dissecting microscope for spot enumeration

Protocol

Day 1: Plate Coating

- Begin by pre-wetting the PVDF membrane of each well in the 96-well ELISpot plate with 15 μ L of 70% ethanol for 1 minute.
- Wash the wells three times with 200 μ L of sterile PBS per well.

- Prepare the anti-IFN- γ capture antibody by diluting it to the manufacturer's recommended concentration in sterile PBS.
- Add 100 μ L of the diluted capture antibody to each well.
- Seal the plate to prevent evaporation and incubate it overnight at 4°C.

Day 2: Cell Preparation and Stimulation

- Under aseptic conditions, harvest spleens from the mice and place them in a sterile petri dish containing complete RPMI-1640 medium.
- Create a single-cell suspension by gently disrupting the spleens and passing the resulting cell suspension through a 70 μ m cell strainer.
- To remove red blood cells, incubate the cell suspension in ACK lysis buffer for 5 minutes at room temperature.
- Wash the splenocytes twice with complete RPMI-1640 medium, centrifuging at 300 x g for 10 minutes for each wash.
- Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or an automated cell counter. Adjust the cell concentration to $2-4 \times 10^6$ cells/mL.
- Take the coated ELISpot plate from the 4°C storage and wash it three times with 200 μ L of sterile PBS per well.
- Block the plate by adding 200 μ L of complete RPMI-1640 medium to every well and incubate for a minimum of 1 hour at 37°C.
- Prepare the solutions for stimulation:
 - **Uty HY Peptide (246-254)**: Reconstitute the lyophilized peptide in sterile water or DMSO to make a stock solution. This stock should then be further diluted in complete RPMI-1640 medium to a working concentration of 20 μ g/mL, which will result in a final concentration of 10 μ g/mL in the well.

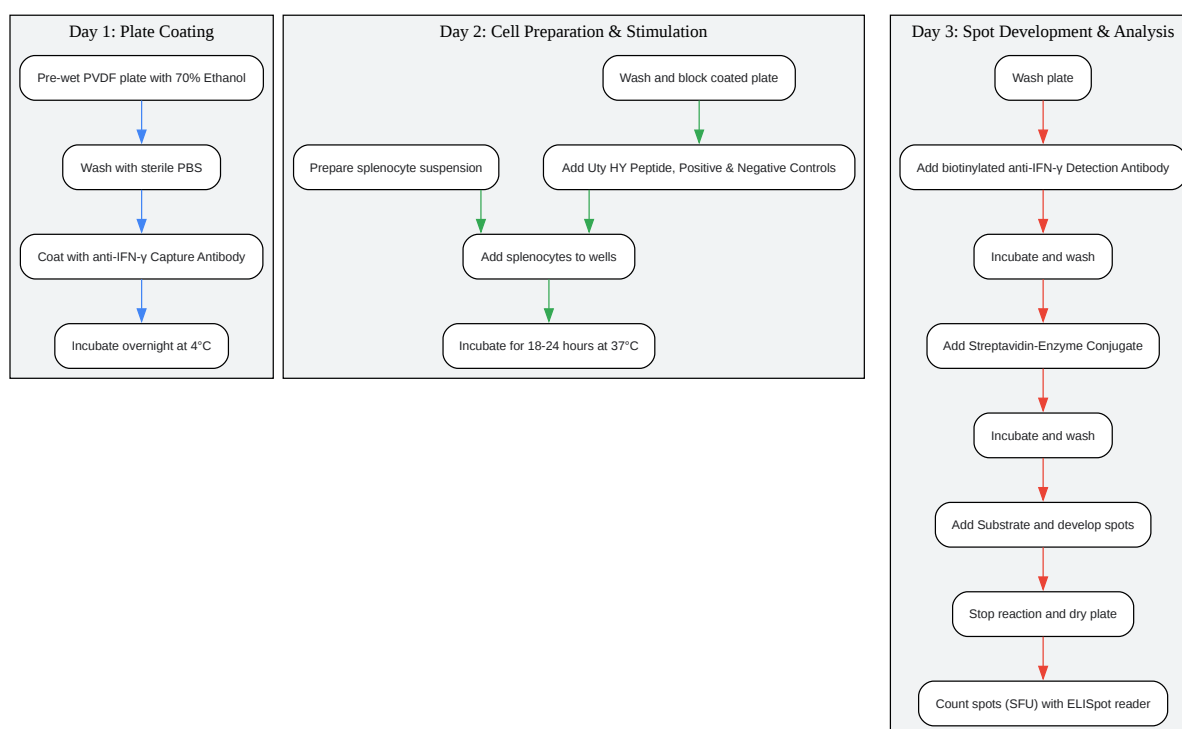
- Positive Control (PHA): Prepare a 10 µg/mL solution in complete RPMI-1640 medium for a final in-well concentration of 5 µg/mL.
- Negative Control: Utilize complete RPMI-1640 medium without any stimulating agents.
- Aspirate the blocking solution from the ELISpot plate.
- Add 100 µL of the prepared peptide, positive control, or negative control solutions to the designated wells, preferably in triplicate.
- Add 100 µL of the splenocyte suspension (containing $2-4 \times 10^5$ cells) to each well.
- Incubate the plate for 18-24 hours at 37°C in a humidified incubator with a 5% CO₂ atmosphere.

Day 3: Spot Development and Analysis

- Wash the plate four times with PBS containing 0.05% Tween 20 (PBST).
- Dilute the biotinylated anti-IFN-γ detection antibody to the concentration recommended by the manufacturer in PBST containing 1% BSA.
- Add 100 µL of the diluted detection antibody to each well.
- Incubate the plate for 2 hours at room temperature.
- Wash the plate four times with PBST.
- Dilute the streptavidin-enzyme conjugate in PBST with 1% BSA according to the kit instructions.
- Add 100 µL of the diluted conjugate to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate four times with PBST, followed by two final washes with PBS to remove any residual Tween 20.

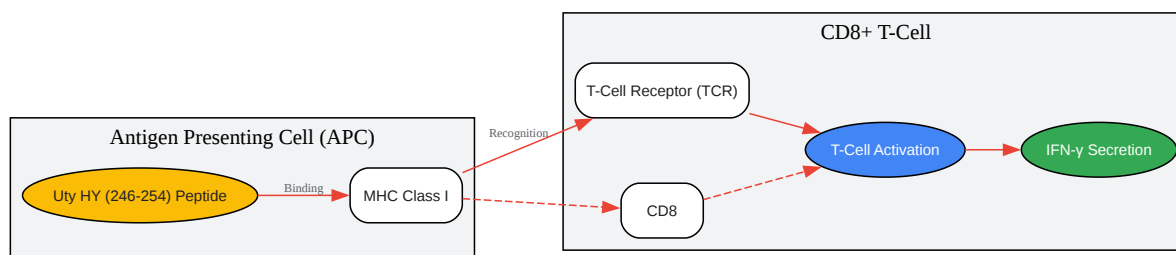
- Prepare the substrate solution as per the manufacturer's instructions immediately before use.
- Add 100 μ L of the substrate solution to each well and carefully monitor for the development of spots, which typically occurs within 5-30 minutes.
- Stop the enzymatic reaction by thoroughly washing the plate with distilled water.
- Allow the plate to air dry completely in a dark place.
- Enumerate the spots in each well using an automated ELISpot reader or a dissecting microscope. The results should be expressed as Spot Forming Units (SFU) per million cells.

Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Workflow of the IFN- γ ELISpot assay for Uty HY Peptide.



[Click to download full resolution via product page](#)

Caption: T-cell activation by Uty HY Peptide leading to IFN-γ secretion.

- To cite this document: BenchChem. [Application Notes: Uty HY Peptide (246-254) ELISpot Assay for IFN-γ Secretion]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12427817#uty-hy-peptide-246-254-elispot-assay-for-ifn-gamma-secretion\]](https://www.benchchem.com/product/b12427817#uty-hy-peptide-246-254-elispot-assay-for-ifn-gamma-secretion)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com